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molecular formula C10H13NO2 B8676715 3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 94104-79-7

3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No. B8676715
M. Wt: 179.22 g/mol
InChI Key: KRFFDJKRFIRFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04735950

Procedure details

Into a 3-liter reactor fitted with stirring, warming and cooling means, previously submitted to a nitrogen circulation, were poured 3.47 g (0.143 mol) of magnesium. Slowly, under stirring, there was then added 20.3 g (0.143 mol) of methyl iodide dissolved in 400 ml of distilled diethyl ether. The mixture was refluxed for 2 to 3 hours, then cooled to 10°-15° C. and 22.8 g (0.11 mol of α4, 3-o-isopropylidene pyridoxal dissolved in 600 ml of distilled diethyl ether were slowly added. The mixture was stirred for 12 hours at room temperature, and then the diethyl ether was evaporated off under reduced pressure (end of preparation of starting secondary alcohol). 450 ml of dry methylene dichloride with 30.5 g (0.142 mol) of pyridinium chlorochromate and 2.35 g (0.0285 mol) of pure and dry sodium acetate were poured all at once into the reactor and the mixture was stirred for 2 hours at room temperature, and then for some minutes, after addition of 200 ml of dry diethyl ether. After elimination of insoluble matter, the organic phase was filtered and evaporated to dryness, leading to an oily product (end of step (ii)). This product was dissolved in 400 ml of diethyl ether and treated under stirring for 12 hours at room temperature with a mixture obtained by refluxing for 2 hours 400 ml of diethyl ether, 20 g (0.14 mol) of methyl iodide and 3.45 g (0.14 mol) of magnesium. The diethyl ether was evaporated off under reduced pressure; after cooling, there were added 0.5 l of chloroform and, dropwise, under stirring, 150 ml of 2N hydrochloric acid. Stirring was maintained for 2 hours, the mixture was decanted, the precipitate washed with water, dried on anhydrous sodium sulphate, redissolved in diethyl ether, recrystallized, washed and dried (end of step (iii)). The compound thus obtained was then treated with 100 ml of concentrated hydrochloric acid at room temperature, under stirring for 12 hours. The precipitate obtained was treated twice by ethanol and recrystallized from acetone. Yield 15.9 g (67%) of a pale yellow product melting at 247° C. (Tottoli), elemental analysis of which showed good correspondence with the formula C10H13NO2HCl. The product exhibited good solubility in water at room temperature.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
3.45 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
30.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six
Quantity
20.3 g
Type
reactant
Reaction Step Seven
[Compound]
Name
α4
Quantity
0.11 mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-o-isopropylidene pyridoxal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
600 mL
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[Cr](Cl)([O-])(=O)=O.[NH+:9]1[CH:14]=[CH:13]C=[CH:11][CH:10]=1.[C:15]([O-])(=[O:17])C.[Na+].Cl.[CH2:21]([O:23][CH2:24][CH3:25])[CH3:22]>C(O)C.C(Cl)Cl>[CH3:22][C:21]1([CH3:2])[C:13]2[CH:14]=[N:9][C:10]([CH3:11])=[C:15]([OH:17])[C:25]=2[CH2:24][O:23]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CI
Name
Quantity
3.45 g
Type
reactant
Smiles
[Mg]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
30.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
20.3 g
Type
reactant
Smiles
CI
Step Eight
Name
α4
Quantity
0.11 mol
Type
reactant
Smiles
Name
3-o-isopropylidene pyridoxal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)OCC
Step Nine
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-liter reactor fitted
TEMPERATURE
Type
TEMPERATURE
Details
warming
TEMPERATURE
Type
TEMPERATURE
Details
cooling means
STIRRING
Type
STIRRING
Details
Slowly, under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 to 3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°-15° C.
ADDITION
Type
ADDITION
Details
were slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the diethyl ether was evaporated off under reduced pressure (end of preparation of starting secondary alcohol)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
for some minutes
FILTRATION
Type
FILTRATION
Details
After elimination of insoluble matter, the organic phase was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
This product was dissolved in 400 ml of diethyl ether
ADDITION
Type
ADDITION
Details
treated
STIRRING
Type
STIRRING
Details
under stirring for 12 hours at room temperature with a mixture
Duration
12 h
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The diethyl ether was evaporated off under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
there were added 0.5 l of chloroform
STIRRING
Type
STIRRING
Details
dropwise, under stirring
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was decanted
WASH
Type
WASH
Details
the precipitate washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulphate
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in diethyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried (end of step (iii))
CUSTOM
Type
CUSTOM
Details
The compound thus obtained
STIRRING
Type
STIRRING
Details
under stirring for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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